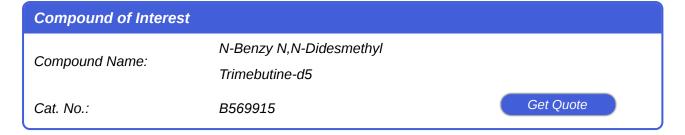


Role of N-Benzy N,N-Didesmethyl Trimebutined5 in pharmacology

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An In-depth Technical Guide on the Role of N-Benzyl-N,N-didesmethyl Trimebutine-d5 in Pharmacology

Executive Summary

This technical guide delineates the role of N-Benzyl-N,N-didesmethyl Trimebutine-d5 in modern pharmacology. Contrary to being a direct therapeutic agent, its primary and critical function is as a stable isotope-labeled internal standard for the precise quantification of Trimebutine's pharmacologically active metabolites. The actual biological effects are elicited by its non-deuterated analogue, N-desmethyltrimebutine (nor-TMB), the principal active metabolite of the gastrointestinal motility regulator, Trimebutine. This document details the pharmacology of N-desmethyltrimebutine, the metabolic pathways of Trimebutine, and the analytical methodologies where the deuterated standard is indispensable.

The Pharmacological Agent: N-desmethyltrimebutine

Trimebutine undergoes extensive first-pass metabolism in the liver, with N-desmethyltrimebutine (nor-TMB) being the main metabolite responsible for its therapeutic effects on the colon.[1][2] Like its parent compound, nor-TMB exhibits a complex, multimodal mechanism of action, primarily modulating gastrointestinal smooth muscle activity. Its effects are mediated through interactions with opioid receptors and various ion channels.



Mechanism of Action: Opioid Receptor Modulation

Both Trimebutine and N-desmethyltrimebutine act as weak agonists at peripheral opioid receptors.[3] Their activity is not highly selective, showing affinity for μ (mu), δ (delta), and κ (kappa) receptor subtypes, which are prevalent throughout the myenteric plexus of the gut.[4] This interaction with opioid receptors is central to Trimebutine's ability to normalize bowel function, stimulating hypotonic muscles and relaxing hypertonic ones. N-desmethyltrimebutine shows a relatively higher affinity for the μ -receptor subtype compared to Trimebutine.[5] The activation of these peripheral receptors is believed to mediate the observed effects on gastrointestinal motility.[4]

Mechanism of Action: Ion Channel Activity

Beyond opioid receptors, N-desmethyltrimebutine also exerts significant effects on ion channels, contributing to its spasmolytic and local anesthetic properties.

- Sodium Channels: Both Trimebutine and nor-TMB block voltage-gated sodium channels in sensory neurons. This action is comparable to local anesthetics like bupivacaine and is thought to contribute to the visceral pain relief seen in conditions like Irritable Bowel Syndrome (IBS).[6]
- Calcium and Potassium Channels: Trimebutine's dual function (stimulation or inhibition of contractions) is linked to its effects on Ca2+ and K+ currents. At high concentrations, it inhibits L-type Ca2+ channels, reducing calcium influx and leading to muscle relaxation.[1][2]
 [3] Conversely, it can also inhibit outward K+ currents, which can induce muscle contractions.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters for Trimebutine and its active metabolite, N-desmethyltrimebutine (nor-TMB).

Table 1: Receptor and Ion Channel Binding Affinity



Compound	Target	Parameter	Value (µM)	Species	Reference
Trimebutine (TMB)	Sodium Channels	Ki	2.66 ± 0.15	Rat	[6]
N- desmethyltri mebutine	Sodium Channels	Ki	0.73 ± 0.02	Rat	[6]
Trimebutine (TMB)	Sodium Currents	IC50	0.83 ± 0.09	Rat	[6]
N- desmethyltri mebutine	Sodium Currents	IC50	1.23 ± 0.19	Rat	[6]
N- desmethyltri mebutine	Glutamate Release	IC50	8.5	Rat	[6]
Trimebutine (TMB)	Guinea Pig Ileum (µ- opioid)	IC50	0.75	Guinea Pig	[4]
Trimebutine (TMB)	Rabbit Vas Deferens (κ- opioid)	IC50	7.1	Rabbit	[4]
Trimebutine (TMB)	Mouse Vas Deferens (δ- opioid)	IC50	39	Mouse	[4]

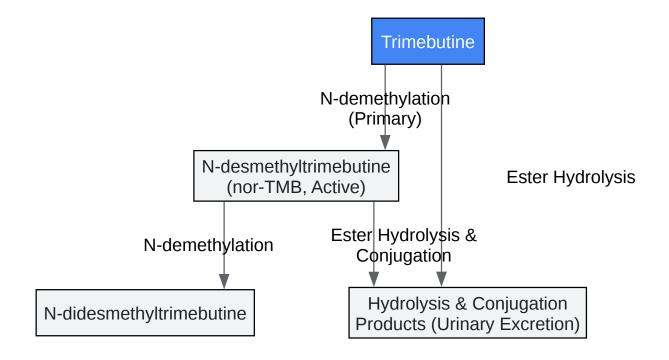
Table 2: Pharmacokinetic Parameters of N-desmethyltrimebutine (after 200 mg oral Trimebutine dose)



Parameter	Value	Unit	Population	Reference
Tmax (Time to Peak)	0.80	hours	Healthy Volunteers	[1][2]
T1/2 (Elimination Half-life)	~2.77	hours	Healthy Volunteers	[2]
Cmax (Peak Concentration)	Varies	ng/mL	Healthy Volunteers	[7]

Metabolic Pathway of Trimebutine

Trimebutine is rapidly and extensively metabolized. The primary pathways involve N-demethylation and ester hydrolysis.[1][8] N-demethylation produces the main active metabolite, N-desmethyltrimebutine (nor-TMB), which can be further demethylated to N-didesmethyltrimebutine.[1][2]



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Caption: Metabolic fate of Trimebutine.



The Analytical Role of N-Benzyl-N,N-didesmethyl Trimebutine-d5

The definitive role of N-Benzyl-N,N-didesmethyl Trimebutine-d5 is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical assays, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9]

Principle of SIL-IS in LC-MS/MS

In quantitative mass spectrometry, an internal standard is a compound added in a known amount to samples, calibrators, and controls.[10] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[11] A SIL-IS, like the d5-labeled metabolite, is the "gold standard" for internal standards.[10][12]

Key advantages include:

- Chemical and Physical Similarity: It behaves almost identically to the non-labeled analyte during extraction, chromatography, and ionization.[12]
- Co-elution: It elutes from the chromatography column at the same time as the analyte, ensuring it experiences the same matrix effects (ion suppression or enhancement).[13]
- Mass Differentiation: Its deuterium atoms give it a higher mass, allowing the mass spectrometer to distinguish it from the target analyte.[10]

This allows for highly accurate and precise quantification by calculating the ratio of the analyte's response to the internal standard's response.[12]

Experimental Protocols

Protocol: Quantification of Trimebutine Metabolites in Human Plasma via LC-MS/MS

This protocol is a representative methodology based on published methods for the analysis of Trimebutine and its metabolites.[14][15][16][17]



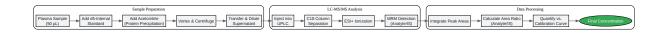
Objective: To determine the concentration of N-desmethyltrimebutine in human plasma samples using N-Benzyl-N,N-didesmethyl Trimebutine-d5 as an internal standard.

- 1. Materials and Reagents:
- Human plasma (with K2-EDTA anticoagulant)
- Reference standards: N-desmethyltrimebutine
- Internal Standard (IS): N-Benzyl-N,N-didesmethyl Trimebutine-d5
- Acetonitrile (HPLC grade)
- Formic Acid (LC-MS grade)
- Water (Ultrapure)
- 2. Sample Preparation (Protein Precipitation):
- a. Thaw plasma samples, calibrators, and quality control (QC) samples at room temperature.
- b. To 50 μ L of plasma in a microcentrifuge tube, add 10 μ L of the IS working solution (e.g., 100 ng/mL in 50% methanol). Vortex briefly.
- c. Add 150 μL of acetonitrile (protein precipitation agent).
- d. Vortex vigorously for 1 minute to precipitate plasma proteins.
- e. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
- f. Transfer 100 μL of the clear supernatant to an autosampler vial.
- g. Dilute with 100 μL of water containing 0.1% formic acid.
- h. Inject 5-10 μL into the LC-MS/MS system.
- 3. LC-MS/MS Conditions:
- LC System: UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera).



- Column: C18 reverse-phase column (e.g., Sun Fire C18, 50 x 2.1 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate. (Total run time ~5 minutes).
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Detection: Multiple Reaction Monitoring (MRM).
 - N-desmethyltrimebutine Transition: e.g., m/z 374.0 → 195.0[16]
 - Internal Standard (d5) Transition: e.g., m/z 379.0 → 200.0 (hypothetical, based on a +5 Da shift)
- 4. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the Peak Area Ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
- Determine the concentration of the analyte in unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.





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Caption: Bioanalytical workflow for metabolite quantification.

Conclusion

N-Benzyl-N,N-didesmethyl Trimebutine-d5 occupies a crucial, albeit indirect, role in pharmacology. It is not a therapeutic agent but an essential analytical tool. Its existence enables researchers and drug development professionals to accurately perform pharmacokinetic and toxicokinetic studies on Trimebutine. The pharmacological activity resides with the non-deuterated metabolite, N-desmethyltrimebutine, which modulates gastrointestinal motility through a complex interplay with opioid receptors and ion channels. Therefore, the deuterated compound is indispensable for understanding the behavior and efficacy of the active drug substance in vivo, ensuring data integrity and reliability in clinical and non-clinical studies.

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